molecular formula C14H16N2O2 B12942826 Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate

Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate

Cat. No.: B12942826
M. Wt: 244.29 g/mol
InChI Key: YLFYFYAVEMIHKM-UHFFFAOYSA-N
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Description

Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a cyclobutane carboxylate ester in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Uniqueness

Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate is unique due to its cyclobutane carboxylate ester moiety, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

methyl 1-(3-methylpyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-10-9-16(12-11(10)5-3-8-15-12)14(6-4-7-14)13(17)18-2/h3,5,8-9H,4,6-7H2,1-2H3

InChI Key

YLFYFYAVEMIHKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC=N2)C3(CCC3)C(=O)OC

Origin of Product

United States

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